Cas no 893979-42-5 (2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)

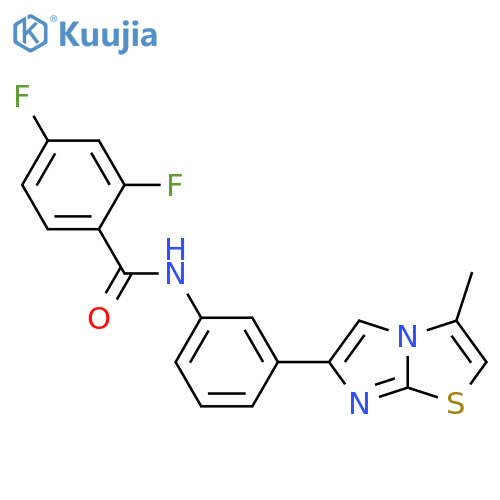

893979-42-5 structure

商品名:2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide

2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide

- Benzamide, 2,4-difluoro-N-[3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-

- 2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

- AKOS002045458

- 893979-42-5

- 2,4-difluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- F1897-0225

- 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

-

- インチ: 1S/C19H13F2N3OS/c1-11-10-26-19-23-17(9-24(11)19)12-3-2-4-14(7-12)22-18(25)15-6-5-13(20)8-16(15)21/h2-10H,1H3,(H,22,25)

- InChIKey: JHOBDQXHNODIFT-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C2=CN3C(C)=CSC3=N2)=C1)(=O)C1=CC=C(F)C=C1F

計算された属性

- せいみつぶんしりょう: 369.07473954g/mol

- どういたいしつりょう: 369.07473954g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 525

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.18±0.70(Predicted)

2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1897-0225-50mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 50mg |

$160.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-5mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 5mg |

$69.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-25mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 25mg |

$109.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-20μmol |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 20μl |

$79.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-2μmol |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 2μl |

$57.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-1mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 1mg |

$54.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-3mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 3mg |

$63.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-15mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 15mg |

$89.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-20mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 20mg |

$99.0 | 2023-05-19 | |

| Life Chemicals | F1897-0225-40mg |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide |

893979-42-5 | 90%+ | 40mg |

$140.0 | 2023-05-19 |

2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

893979-42-5 (2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量